Sodium rhodizonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

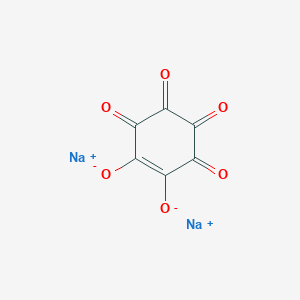

Sodium rhodizonate is a chemical compound with the formula ( \text{C}_6\text{Na}_2\text{O}_6 ). It is the disodium salt of rhodizonic acid and is known for its distinctive dark brown color when dry. This compound is primarily used in forensic science for the detection of lead residues, particularly in gunshot residue analysis .

准备方法

Synthetic Routes and Reaction Conditions

Sodium rhodizonate can be synthesized by reacting rhodizonic acid with sodium hydroxide. The reaction typically involves dissolving rhodizonic acid in water and then adding sodium hydroxide to the solution. The mixture is then allowed to crystallize, yielding this compound as a product .

Industrial Production Methods

In industrial settings, this compound is produced by oxidizing inositol with nitric acid, followed by a reaction with sodium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .

化学反应分析

Types of Reactions

Sodium rhodizonate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dihydroxyquinone carbonate.

Cyclocondensation: It reacts with phosgene to form dihydroxyquinone carbonate.

Condensation: It can condense with heteroaryl-boronic acids to form zwitterionic systems.

Common Reagents and Conditions

Oxidation: Phosgene is commonly used as a reagent in the cyclocondensation reaction.

Condensation: Heteroaryl-boronic acids are used in the condensation reactions.

Major Products

Dihydroxyquinone carbonate: Formed through cyclocondensation with phosgene.

Zwitterionic systems: Formed through condensation with heteroaryl-boronic acids.

科学研究应用

Forensic Applications

1. Detection of Gunshot Residues

The primary application of sodium rhodizonate is in the detection of gunshot residues. When applied to surfaces or biological samples, it reacts with lead particles to form a colored complex. This method has been extensively studied and refined to enhance its reliability and accuracy.

- Methodology : The this compound test involves treating samples with the reagent, followed by visual inspection or photographic analysis to identify color changes indicative of lead presence. A common approach includes using hydrochloric acid (HCl) to confirm the presence of lead by inducing a color shift from scarlet to blue-violet, which is diagnostic for lead detection .

-

Case Studies : Research has demonstrated the effectiveness of this compound in various scenarios:

- A study compared different collection methods for GSR on both dry and humidified hands, revealing that this compound effectively visualized residues even under challenging conditions .

- Another investigation highlighted the importance of pH control in enhancing the stability and efficacy of this compound solutions, ensuring accurate results in forensic tests .

Scientific Research Applications

2. Veterinary Forensic Pathology

This compound has also found applications beyond human forensic science, particularly in veterinary forensic pathology. It aids in investigating gunshot wounds in animals by detecting lead residues around bullet entry points.

- Study Findings : A recent study demonstrated that both pathological examinations and colorimetric tests using this compound are valid tools for investigating gunshot wounds in animals. The research emphasized the importance of these tests in providing evidence during legal proceedings involving animal cruelty or hunting violations .

Data Tables

Challenges and Considerations

While this compound is a powerful tool for detecting gunshot residues, several challenges must be addressed:

- Environmental Contamination : The potential for environmental lead contamination can complicate results. Studies have shown that careful control over testing conditions is essential to avoid false positives .

- Stability of Reagents : The stability of this compound solutions can be affected by pH levels; maintaining an acidic environment enhances its effectiveness and shelf life .

作用机制

The mechanism of action of sodium rhodizonate involves its ability to form colored complexes with lead ions. When this compound comes into contact with lead, it forms a scarlet complex that changes to a blue-violet color upon treatment with hydrochloric acid. This color change is diagnostic of the presence of lead .

相似化合物的比较

Similar Compounds

Potassium rhodizonate: Similar to sodium rhodizonate but uses potassium instead of sodium.

Rubidium rhodizonate: Uses rubidium instead of sodium and has similar properties.

Uniqueness

This compound is unique due to its stability when dry and its specific application in forensic science for detecting lead residues. Its ability to form distinct colored complexes with lead makes it particularly valuable in forensic investigations .

属性

CAS 编号 |

523-21-7 |

|---|---|

分子式 |

C6H2NaO6 |

分子量 |

193.07 g/mol |

IUPAC 名称 |

disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |

InChI |

InChI=1S/C6H2O6.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |

InChI 键 |

XJJNSYQCBRFVRQ-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] |

规范 SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[Na] |

Key on ui other cas no. |

523-21-7 |

相关CAS编号 |

118-76-3 (Parent) |

同义词 |

((3,4,5,6-tetraoxo-1-cyclohexen-1,2-ylene)dioxy) disodium rhodizonic acid rhodizonic acid, barium salt rhodizonic acid, dipotassium salt rhodizonic acid, sodium salt sodium rhodizonate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sodium Rhodizonate primarily used for in a forensic context?

A1: this compound is a chemical reagent widely employed in forensic science for the detection of gunshot residue (GSR). [, , , , , , , ]

Q2: How does this compound interact with its target to enable gunshot residue detection?

A2: this compound reacts with heavy metals commonly found in GSR, primarily lead (Pb) and barium (Ba). This reaction forms distinctly colored complexes, allowing for visual identification of GSR particles on various surfaces. [, , , , , , ]

Q3: What color change indicates the presence of lead when using the this compound test?

A3: When this compound reacts with lead, it produces a scarlet-red colored complex. Upon the addition of 5% hydrochloric acid (HCl), this complex further transitions to a blue-violet color, confirming the presence of lead. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6Na2O6. Its molecular weight is 214.02 g/mol.

Q5: What is the impact of pH on the stability of this compound solutions?

A6: Aqueous this compound solutions are more stable at lower pH levels. Below a pH of 3, the Rhodizonate dianion is diprotonated, forming Rhodizonic acid, which significantly increases the solution's half-life. []

Q6: Does pre-treating the test surface with a buffer solution affect the this compound test?

A7: Pretreating the test surface with a tartrate buffer solution at pH 2.8 before applying this compound is crucial. This ensures the formation of the desired scarlet-red complex with lead, preventing the formation of a non-diagnostic purple complex that fades upon HCl addition. []

Q7: Has this compound been explored for catalytic applications?

A8: Yes, this compound has shown promise as both a reducing and stabilizing agent in the synthesis of metal nanoparticles. Research indicates its effectiveness in synthesizing gold, silver, platinum, and palladium nanoparticles. These nanoparticles have demonstrated catalytic activity in the reduction of 4-nitrophenol and methyl orange. [, ]

A7: While the provided research papers primarily focus on experimental applications of this compound, they don't delve into specific computational chemistry studies or QSAR models involving the compound.

A7: The research papers provided do not explore modifications to the this compound structure or their impact on its activity or selectivity.

A7: The provided research papers predominantly focus on the scientific applications and analysis methods involving this compound and don't discuss specific SHE regulations.

Q8: Are there any alternative methods for detecting gunshot residue besides the this compound test?

A8: Yes, several alternative methods exist for GSR detection. These include:

- Modified Griess Test: Detects nitrates, commonly found in GSR. [, , , ]

- Diphenylamine Test: Another method for nitrate detection in GSR. []

- Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM/EDX): Provides a more detailed elemental analysis of GSR particles. [, , ]

Q9: What tools or resources are essential for conducting research with this compound?

A9: Essential resources for this compound research include:

A27: The use of this compound in forensic science for GSR detection dates back several decades. It gained prominence due to its sensitivity in detecting lead, a key component of traditional ammunition. Over the years, its application has expanded, and researchers continue to refine the technique for improved accuracy and reliability. [, , , ]

Q10: How does this compound research intersect with other scientific disciplines?

A10: this compound research exhibits interdisciplinary connections with:

- Forensic Science: Its primary application lies in forensic investigations for GSR analysis, aiding crime scene reconstruction and evidence collection. [, , , , , , , ]

- Materials Chemistry: Its use as a reducing and stabilizing agent in nanoparticle synthesis bridges the gap between analytical chemistry and materials science. [, ]

- Environmental Science: While the provided research doesn't directly address environmental applications, the detection and analysis of heavy metals like lead, facilitated by this compound, hold relevance for environmental monitoring and pollution control. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。